molecular formula C24H26O3 B14492222 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol CAS No. 64888-14-8

4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol

Cat. No.: B14492222
CAS No.: 64888-14-8
M. Wt: 362.5 g/mol
InChI Key: KGOTWUMCIWSIOF-UHFFFAOYSA-N
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Description

4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups attached to a benzene ring substituted with two phenylpropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,2,3-triol (pyrogallol) and 2-phenylpropan-2-yl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of benzene-1,2,3-triol.

    Substitution Reaction: The deprotonated benzene-1,2,3-triol undergoes a nucleophilic substitution reaction with 2-phenylpropan-2-yl bromide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The phenylpropan-2-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylpropan-2-yl groups may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar structure but different substituents.

    2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole: Contains benzotriazole moiety instead of hydroxyl groups.

Uniqueness

4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is unique due to its combination of hydroxyl groups and phenylpropan-2-yl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

64888-14-8

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4,6-bis(2-phenylpropan-2-yl)benzene-1,2,3-triol

InChI

InChI=1S/C24H26O3/c1-23(2,16-11-7-5-8-12-16)18-15-19(21(26)22(27)20(18)25)24(3,4)17-13-9-6-10-14-17/h5-15,25-27H,1-4H3

InChI Key

KGOTWUMCIWSIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2O)O)O)C(C)(C)C3=CC=CC=C3

Origin of Product

United States

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